N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide
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Overview
Description
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure makes it a subject of interest in multiple fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The compound N-{[5-(furan-2-carbonyl)thiophen-2-yl]methyl}-2,2-dimethylpropanamide is a thiophene-based analog . Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
The mode of action of thiophene derivatives can vary depending on the specific compound and its targets. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers . .
Biochemical Pathways
Thiophene derivatives can influence a variety of biochemical pathways due to their diverse biological activities . .
Result of Action
The result of the compound’s action would be dependent on its mode of action and the biochemical pathways it affects. As mentioned, thiophene derivatives can have various biological effects such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Biochemical Analysis
Biochemical Properties
It is known that thiophene carboxamides, the class of compounds to which it belongs, have been shown to interact with various enzymes and proteins . For instance, some furan/thiophene-2-carboxamide derivatives have shown significant activity against urease and butyrylcholinesterase (BChE) enzymes .
Cellular Effects
It is known that thiophene carboxamides can exhibit a wide range of biological and medicinal activities such as neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, and more .
Molecular Mechanism
Studies on similar compounds suggest that they may exert their effects through interactions with various biomolecules, including enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated furan or thiophene derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature, and pressure conditions are optimized to ensure maximum output and purity.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-aldehyde share structural similarities.
Furan Derivatives: Compounds such as furan-2-carboxylic acid and furan-2-aldehyde are closely related.
Uniqueness
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)pivalamide is unique due to the combination of both furan and thiophene rings in its structure. This duality allows it to exhibit properties and reactivity patterns that are distinct from compounds containing only one of these rings. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in multiple research fields .
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(2,3)14(18)16-9-10-6-7-12(20-10)13(17)11-5-4-8-19-11/h4-8H,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGYIKPMHIWLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=CC=C(S1)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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